molecular formula C8H8O4 B231827 Dehydroacetic acid CAS No. 16807-48-0

Dehydroacetic acid

Cat. No.: B231827
CAS No.: 16807-48-0
M. Wt: 168.15 g/mol
InChI Key: PGRHXDWITVMQBC-UHFFFAOYSA-N
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Safety and Hazards

Dehydroacetic Acid is harmful if swallowed . It is advised to avoid contact with skin and eyes, and to avoid breathing vapors or mists . If swallowed, immediate medical assistance should be sought . Despite these hazards, the Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the scientific data and concluded that this compound and Sodium Dehydroacetate were safe as cosmetic ingredients in the present practices of use and concentration .

Future Directions

As for future directions, while specific research trends or advancements aren’t readily available, Dehydroacetic Acid continues to be a subject of study in various fields due to its preservative properties and its role in cosmetic products .

Preparation Methods

Dehydroacetic acid can be synthesized through various methods:

Chemical Reactions Analysis

Dehydroacetic acid undergoes various chemical reactions:

Properties

IUPAC Name

3-acetyl-6-methylpyran-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRHXDWITVMQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C(=O)O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020014
Record name Dehydroacetic acid
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Molecular Weight

168.15 g/mol
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Physical Description

Dry Powder, Colorless odorless solid; Highly reactive; [Hawley] White to cream-colored solid; [Merck Index] White odorless powder; [MSDSonline]
Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-
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Record name Dehydroacetic acid
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Boiling Point

269.9 °C @ 760 MM HG
Record name DEHYDROACETIC ACID
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Flash Point

157 °C; 315 °F (OPEN CUP)
Record name DEHYDROACETIC ACID
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Solubility

(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C, SOL IN ALKALIES, water solubility = 690 mg/l @ 25 °C
Record name DEHYDROACETIC ACID
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Vapor Density

5.8 (AIR= 1)
Record name DEHYDROACETIC ACID
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Vapor Pressure

1.9 MM HG AT 100 °C
Record name DEHYDROACETIC ACID
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Color/Form

NEEDLES FROM WATER, RHOMBIC NEEDLES OR PRISMS FROM ALCOHOL, WHITE TO CREAM CRYSTALLINE POWDER, COLORLESS POWDER, Colorless crystals

CAS No.

520-45-6, 16807-48-0
Record name 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione
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Record name Dehydroacetic acid [ISO]
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Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-
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Melting Point

109-111 °C (SUBLIMES)
Record name DEHYDROACETIC ACID
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Synthesis routes and methods

Procedure details

In 270 ml of tetrahydrofuran was dissolved 32.0 g of 3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione which had been obtained by condensation between dehydroacetic acid and furfural. To the solution, 1.6 g of 5% palladium on carbon was added as the hydrogenation catalyst. Hydrogenation was carried out at room temperature under a pressure of 5 kg/cm2 for 10 hours. The catalyst was removed by filtration and the solvent was evaporated under a reduced pressure. The light-yellow oily product thus obtained was purified by silica gel chromatography to obtain a 21.0 g (yield: 65%) of 3-(3-(2-tetrahydrofuryl)propionyl)-6-methyltetrahydropyran-2,4-dione in the form of the light-yellow crystal, m.p. 43°-45° C.
Name
3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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